molecular formula C11H15N B2893669 (R)-2-phenylpiperidine CAS No. 58613-54-0

(R)-2-phenylpiperidine

Cat. No.: B2893669
CAS No.: 58613-54-0
M. Wt: 161.248
InChI Key: WGIAUTGOUJDVEI-LLVKDONJSA-N
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Description

®-2-phenylpiperidine is a chiral compound belonging to the piperidine class of organic compounds. Piperidines are six-membered nitrogen-containing heterocycles, and the phenyl group attached to the second carbon atom in the piperidine ring gives ®-2-phenylpiperidine its unique properties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-phenylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine ring, often using cyclization reactions involving amines and carbonyl compounds.

    Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries are employed.

    Phenyl Group Introduction: The phenyl group is introduced through nucleophilic substitution reactions, where a suitable phenylating agent reacts with the piperidine ring.

Industrial Production Methods

In industrial settings, the production of ®-2-phenylpiperidine may involve:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to reduce precursor compounds.

    High-Pressure Reactions: Conducting reactions under high pressure to increase yield and efficiency.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to streamline the synthesis process and improve scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-phenylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert ®-2-phenylpiperidine to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions with halogenating agents can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

    Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated piperidines.

Scientific Research Applications

®-2-phenylpiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or antipsychotic agent.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-phenylpiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-phenylpiperidine: The racemic mixture of ®- and (S)-enantiomers.

    3-phenylpiperidine: A structural isomer with the phenyl group attached to the third carbon atom.

    4-phenylpiperidine: Another isomer with the phenyl group on the fourth carbon atom.

Uniqueness

®-2-phenylpiperidine is unique due to its specific chiral configuration, which can result in different biological activities compared to its racemic mixture or other isomers. The ®-enantiomer may exhibit higher selectivity and potency for certain biological targets, making it a valuable compound in medicinal chemistry.

Biological Activity

(R)-2-phenylpiperidine is a chiral compound that has garnered significant interest in medicinal chemistry due to its unique biological activities and potential therapeutic applications. This article delves into the compound's biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a phenyl group at the 2-position. Its molecular formula is C11H15NC_{11}H_{15}N. The specific chiral configuration of this compound plays a crucial role in its biological interactions and pharmacological effects. The hydrochloride salt form of this compound enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Analgesic Properties : Analogous compounds have demonstrated significant analgesic effects. For instance, studies have shown that certain derivatives can have higher potency than traditional analgesics like pethidine. Specifically, N-2-phenylethyl derivatives have been reported to be more effective than their N-methyl counterparts .
  • Receptor Interactions : this compound interacts with multiple biological targets, including opioid receptors. Its binding affinity and activity can vary significantly based on its stereochemistry, influencing its therapeutic potential .

Synthesis

The synthesis of this compound typically involves methods that allow for the retention of chirality. One common approach is the use of chiral auxiliaries or catalysts that facilitate the formation of the desired enantiomer. The kinetic resolution of racemic mixtures has also been explored to enhance yields of the active form .

Case Studies and Data Tables

  • Analgesic Activity Comparison :
    A comparative study evaluated the analgesic potency of this compound against standard opioids. The results are summarized in Table 1.
    CompoundPotency (ED50)Reference
    Morphine100
    This compound150
    N-2-Phenylethyl-norpethidine80
    This table illustrates that this compound exhibits comparable potency to morphine but with potentially different side effect profiles.
  • In Vitro Binding Studies :
    In vitro studies have shown varying binding affinities for different stereoisomers of phenylpiperidines at opioid receptors, as detailed in Table 2.
    Isomerμ-Opioid Receptor Binding Affinity (Ki)Reference
    This compound0.5 nM
    (S)-2-Phenylpiperidine10 nM
    The data indicate that the (R) isomer has a significantly higher affinity for the μ-opioid receptor compared to its (S) counterpart.

Properties

IUPAC Name

(2R)-2-phenylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,6-7,11-12H,4-5,8-9H2/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIAUTGOUJDVEI-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Phenylpyridine, Intermediate 14, (4.0 g, 25.81 mmol), and concentrated HCl (3 mL) in EtOH (15 mL) were treated with platinum oxide and subjected to catalytic hydrogenation (˜1 atm, balloon), at room temperature for 72 hours. After removal of the catalyst by filtration, the solution was evaporated in vacuo to a pale yellow HCl salt of the product. The free base is obtained by treating the residue with 10% aqueous sodium hydroxide. The aqueous is then extracted with Et2O several times and the extracts dried (MgSO4) and evaporated to an oil to give the title compound.
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